Cas no 1446786-38-4 (3-(difluoromethyl)-2-fluoro-4-iodopyridine)

3-(Difluoromethyl)-2-fluoro-4-iodopyridine is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both difluoromethyl and fluoro substituents enhances its reactivity and metabolic stability, making it a valuable intermediate in the development of bioactive compounds. The iodine moiety at the 4-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating diverse structural modifications. Its well-defined regiochemistry and high purity ensure consistent performance in synthetic applications. This compound is particularly useful in medicinal chemistry for the design of fluorine-containing drug candidates, leveraging the unique properties of fluorine to improve binding affinity and pharmacokinetics.
3-(difluoromethyl)-2-fluoro-4-iodopyridine structure
1446786-38-4 structure
Product Name:3-(difluoromethyl)-2-fluoro-4-iodopyridine
CAS No:1446786-38-4
MF:C6H3F3IN
MW:272.99440407753
MDL:MFCD25479865
CID:4600366
Update Time:2025-10-28

3-(difluoromethyl)-2-fluoro-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-fluoro-4-iodopyridine
    • 3-(difluoromethyl)-2-fluoro-4-iodopyridine
    • MDL: MFCD25479865
    • Inchi: 1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H
    • InChI Key: KNTAQLSEOAYHEG-UHFFFAOYSA-N
    • SMILES: C1(F)=NC=CC(I)=C1C(F)F

3-(difluoromethyl)-2-fluoro-4-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
101518-500mg
3-(Difluoromethyl)-2-fluoro-4-iodopyridine, >97%
1446786-38-4 >97%
500mg
$261.00 2023-09-08
Matrix Scientific
101518-1g
3-(Difluoromethyl)-2-fluoro-4-iodopyridine, >97%
1446786-38-4 >97%
1g
$322.00 2023-09-08
TRC
D080070-50mg
3-(Difluoromethyl)-2-fluoro-4-iodopyridine
1446786-38-4
50mg
$ 105.00 2022-06-06
TRC
D080070-100mg
3-(Difluoromethyl)-2-fluoro-4-iodopyridine
1446786-38-4
100mg
$ 170.00 2022-06-06
Alichem
A029007095-250mg
3-Difluoromethyl-2-fluoro-4-iodopyridine
1446786-38-4 95%
250mg
1,029.00 USD 2021-06-08
Alichem
A029007095-500mg
3-Difluoromethyl-2-fluoro-4-iodopyridine
1446786-38-4 95%
500mg
1,600.75 USD 2021-06-08
Alichem
A029007095-1g
3-Difluoromethyl-2-fluoro-4-iodopyridine
1446786-38-4 95%
1g
3,184.50 USD 2021-06-08
Apollo Scientific
PC200122-500mg
3-(Difluoromethyl)-2-fluoro-4-iodopyridine
1446786-38-4
500mg
£125.00 2023-09-01
Apollo Scientific
PC200122-1g
3-(Difluoromethyl)-2-fluoro-4-iodopyridine
1446786-38-4
1g
£168.00 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00913804-1g
3-(Difluoromethyl)-2-fluoro-4-iodopyridine
1446786-38-4 97%
1g
¥812.0 2024-04-18

Additional information on 3-(difluoromethyl)-2-fluoro-4-iodopyridine

Recent Advances in the Application of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine (CAS: 1446786-38-4) in Chemical Biology and Pharmaceutical Research

The compound 3-(difluoromethyl)-2-fluoro-4-iodopyridine (CAS: 1446786-38-4) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structural features, including the difluoromethyl and iodo substituents, make it a versatile building block for the development of fluorinated compounds with enhanced metabolic stability and bioavailability. Recent studies have highlighted its potential in the design of next-generation kinase inhibitors and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-(difluoromethyl)-2-fluoro-4-iodopyridine as a precursor for the synthesis of selective JAK3 inhibitors. The difluoromethyl group was found to significantly improve the compounds' pharmacokinetic properties, while the iodo substituent facilitated further functionalization via cross-coupling reactions. The resulting inhibitors demonstrated nanomolar potency and excellent selectivity profiles, paving the way for potential applications in autoimmune disease treatment.

Another significant application was reported in the field of PET radiotracer development. A team at MIT successfully incorporated the compound into a novel fluorine-18 labeled probe for imaging neuroinflammation. The presence of the difluoromethyl group allowed for efficient radiolabeling, while the iodo substituent served as a handle for subsequent modifications. This work, published in ACS Chemical Neuroscience, represents a major advancement in the development of diagnostic tools for neurodegenerative diseases.

From a synthetic chemistry perspective, recent methodological developments have expanded the utility of 3-(difluoromethyl)-2-fluoro-4-iodopyridine. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling strategy that enables the selective functionalization of this scaffold at multiple positions. This breakthrough has significantly expanded the structural diversity accessible from this key intermediate, opening new possibilities for drug discovery programs.

In the agrochemical sector, several major companies have incorporated this building block into their discovery pipelines. Patent literature from 2023-2024 reveals its use in the development of new fungicides with improved environmental profiles. The difluoromethyl group appears to confer enhanced leaf penetration and rainfastness, while the halogenated pyridine core provides the necessary binding affinity for fungal enzyme targets.

Looking forward, the unique properties of 3-(difluoromethyl)-2-fluoro-4-iodopyridine continue to attract significant research interest. Current investigations are exploring its potential in PROTAC design, where its ability to serve as a linker element between warhead and E3 ligase binder could prove particularly valuable. Additionally, its application in the development of covalent inhibitors is being actively pursued by several academic and industrial research groups.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.